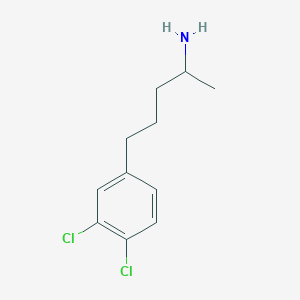

5-(3,4-Dichlorophenyl)pentan-2-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 5-(3,4-Dichlorophenyl)pentan-2-amine typically involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 3,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-(3,4-Dichlorophenyl)pentan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis Precursor:

5-(3,4-Dichlorophenyl)pentan-2-amine serves as a precursor in the synthesis of various organic compounds. It is instrumental in generating functionalized amines and other derivatives through various chemical reactions.

2. Reagent in Chemical Reactions:

The compound acts as a reagent in several chemical transformations, including:

- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate (KMnO4).

- Reduction: Reduction processes can yield amines or alcohols using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions or amines .

Biological Applications

1. Neurotransmitter Interaction:

Research indicates that this compound interacts with neurotransmitter receptors in the brain, particularly serotonin, dopamine, and norepinephrine receptors. This interaction may alter neurotransmitter levels, leading to psychoactive effects.

2. Psychoactive Research:

The compound is being studied for its potential therapeutic applications as a psychoactive drug. Its structural properties allow it to modulate receptor activity, which could have implications for mood regulation and cognitive function .

Medicinal Applications

1. Anticancer and Cytotoxic Potential:

As part of the Mannich bases class of compounds, this compound has been evaluated for anticancer properties. Studies suggest that Mannich bases exhibit diverse biological activities, including cytotoxic effects against various cancer cell lines .

2. Antimicrobial Activity:

The compound is also being explored for its antimicrobial properties. Research indicates potential efficacy against bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin levels in animal models. Results indicated that administration of the compound led to increased serotonin release, suggesting its potential use in treating mood disorders.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings demonstrated significant inhibition of cell proliferation at specific concentrations, highlighting its potential as an anticancer agent.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemistry | Synthesis Precursor | Used in generating functionalized amines |

| Chemistry | Oxidation | Forms ketones/carboxylic acids |

| Biology | Neurotransmitter Interaction | Modulates serotonin levels |

| Medicine | Psychoactive Research | Potential therapeutic applications |

| Medicine | Anticancer Activity | Significant cytotoxic effects observed |

Wirkmechanismus

The mechanism of action of 5-(3,4-Dichlorophenyl)pentan-2-amine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin, dopamine, and norepinephrine receptors, leading to altered neurotransmitter levels and resulting in its psychoactive effects. The compound’s molecular structure allows it to bind to these receptors and modulate their activity, leading to changes in mood, perception, and cognition.

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dimethoxy-4-chloroamphetamine (DOC)

- 3,4-Methylenedioxyamphetamine (MDA)

- 4-Methylmethcathinone (Mephedrone)

- 3,4-Methylenedioxymethamphetamine (MDMA)

Biologische Aktivität

5-(3,4-Dichlorophenyl)pentan-2-amine, also known as a potential psychoactive compound, has attracted attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pentan-2-amine backbone with a dichlorophenyl substituent. The presence of chlorine atoms on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity

The biological activity of this compound encompasses several domains:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. For instance, its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : In a study assessing various derivatives for antimicrobial activity, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after exposure to concentrations above 20 µM.

- Neuropharmacological Assessment : Behavioral studies in rodent models have indicated that this compound may exhibit stimulant properties similar to amphetamines. Observations included increased locomotor activity and altered anxiety-like behaviors .

Comparative Analysis

To further understand the biological activity of this compound, a comparative analysis with similar compounds is valuable:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Apoptosis induction |

| Amphetamine Derivatives | Low | Variable | Dopaminergic receptor agonism |

| Phenethylamines | Moderate | Moderate | Monoamine release |

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-8(14)3-2-4-9-5-6-10(12)11(13)7-9/h5-8H,2-4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGDREIJACAVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.